3-Chloro-5-(trifluoromethyl)pyridin-4-amine
Overview
Description
3-Chloro-5-(trifluoromethyl)pyridin-4-amine is a halogenated pyridine derivative. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications. The presence of both chlorine and trifluoromethyl groups on the pyridine ring enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)pyridin-4-amine typically involves halogenation and amination reactionsThe reaction conditions often involve the use of bromine or chlorine as halogenating agents, with the reaction temperature maintained between 60-70°C . Trifluoroformic acid and pyridine are then added under controlled temperature conditions to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)pyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar chemical properties.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Used in the synthesis of pharmaceutical intermediates.
Uniqueness
3-Chloro-5-(trifluoromethyl)pyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and potential for diverse applications. The combination of chlorine and trifluoromethyl groups enhances its chemical versatility compared to other similar compounds.
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-4-2-12-1-3(5(4)11)6(8,9)10/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMJQWVQHWFASA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650431 | |
Record name | 3-Chloro-5-(trifluoromethyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887268-37-3 | |
Record name | 3-Chloro-5-(trifluoromethyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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